molecular formula C9H10ClN5 B8787881 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine CAS No. 325168-08-9

2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine

Cat. No.: B8787881
CAS No.: 325168-08-9
M. Wt: 223.66 g/mol
InChI Key: UBSVRPHEJUOZBV-UHFFFAOYSA-N
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Description

2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is a chemical compound with the molecular formula C10H12ClN5 It belongs to the purine class of compounds, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine typically involves the reaction of 2-chloro-6-aminopurine with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-6-aminopurine and cyclobutylamine.

    Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of N-substituted purine derivatives.

    Oxidation Reactions: Formation of oxo-purine derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-aminopurine: A closely related compound with similar chemical properties.

    2-amino-6-chloropurine: Another purine derivative with potential biological activity.

    6-chloroguanine: A purine analog with antiviral properties.

Uniqueness

2-Chloro-N-Cyclobutyl-9H-Purin-6-Amine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and may contribute to its specific interactions with molecular targets.

Properties

CAS No.

325168-08-9

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-N-cyclobutyl-7H-purin-6-amine

InChI

InChI=1S/C9H10ClN5/c10-9-14-7-6(11-4-12-7)8(15-9)13-5-2-1-3-5/h4-5H,1-3H2,(H2,11,12,13,14,15)

InChI Key

UBSVRPHEJUOZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclobutylamine (20 g, 0.28M) and N,N-diisopropylethylamine (50.4 ml, 0.28M) is added to a suspension of 2,6-dichloropurine (48.4 g, 0.25M) in n-butanol (480 ml). The mixture is stirred at 60° C. for 20 hours. The mnixture is cooled and the precipitate isolated by filtration, washed with n-butanol and dried under vacuum to give 6cyclobutylamino-2-chloropurine;ES+ (M−1) 222.5; mp 237.8° C. dec.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50.4 mL
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One

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